5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a chemical compound with the empirical formula C8H5FN2O . It is a part of the pyridine family, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused with a pyrrole ring. The pyridine ring contains a nitrogen atom, while the pyrrole ring contains a nitrogen and a fluorine atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.14 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .Scientific Research Applications
Synthesis of Fluorinated Pyrroles
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is utilized in the synthesis of various fluorinated pyrroles, an important class of compounds with potential applications in medicinal chemistry and material science. One study demonstrates an efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding 2-aryl-5-(bromomethyl)-1-pyrrolines. This process involves electrophilic alpha,alpha-difluorination of the imino bond, followed by aromatization through dehydrofluorination, providing a new route to diverse 3-fluorinated pyrroles Riccardo Surmont et al., 2009.
Formation of Heterocyclic Compounds
Another significant application involves the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes. This process employs lead tetraacetate to produce nitrilimine intermediates, which undergo intramolecular 1,3-dipolar cycloaddition, yielding tricyclic heterocycles in good yields. Such synthetic pathways are pivotal for creating novel heterocyclic compounds with potential pharmaceutical applications H. A. A. El-Nabi, 2004.
Advanced Organic Synthesis Techniques
In the realm of organic synthesis, this compound serves as a precursor in the development of concise and efficient synthetic routes. For example, two methodologies for preparing 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide have been described, showcasing regioselective fluorination strategies that contribute to the advancement of synthetic organic chemistry Carl Thibault et al., 2003.
Heterocyclic Synthons for Fused Heterocycles
The compound also finds application as a synthon for fused heterocycles, a critical aspect in the synthesis of complex organic molecules with potential therapeutic properties. For instance, 1-aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehydes have been employed in the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, highlighting its utility in constructing complex molecular frameworks H. A. A. El-Nabi, 2004.
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties .
Result of Action
In vitro studies have shown that this compound derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-11-8-5(1-2-10-8)6(7)4-12/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILHLWLSZHECBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678427 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190310-15-6 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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